![molecular formula C21H21FN2O3 B2686583 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one CAS No. 882081-82-5](/img/structure/B2686583.png)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one
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Overview
Description
The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one” is a complex organic molecule. It contains a benzodioxin ring, a fluorophenyl group, and a piperazine ring, which are common structures in many pharmaceutical and synthetic organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their coupling. The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzodioxin and piperazine rings, along with the fluorophenyl group, suggest a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the electron-rich areas, such as the benzodioxin and piperazine rings. The presence of the fluorine atom could also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of conjugation, the presence of polar groups, and its overall shape and size would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antidepressant Potential
- Research has explored the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one, in the search for efficient antidepressants with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity. This focus on developing compounds with a wide variety of substituents aimed at enhancing antidepressant efficacy demonstrates the chemical's potential in mental health treatment (Pérez-Silanes et al., 2001).
Neuroleptic-Like Activity
- A study on 3-phenyl-2-piperazinyl-5H-1-benzazepines, closely related to the subject compound, revealed neuroleptic-like activities. These effects were attributed to the compound's potential antidopaminergic properties, offering insights into its utility in addressing central nervous system disorders (Hino et al., 1988).
Antimicrobial Activity
- Compounds within the same family, including 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one, have been synthesized and tested for their antimicrobial properties. This research highlights the compound's potential in combating bacterial and fungal infections (Mishra & Chundawat, 2019).
Anti-TMV and Antimicrobial Properties
- New derivatives of piperazine doped with Febuxostat, closely related to the chemical , have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial properties. These findings suggest potential applications in both virology and microbiology (Reddy et al., 2013).
Antidepressant Properties with Dual Action
- Further studies have synthesized derivatives from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, aiming to develop new dual antidepressant drugs. This research highlights the compound's potential for treating depression with a dual mechanism of action, targeting both the 5-HT1A receptor and serotonin reuptake (Silanes et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c22-17-3-5-18(6-4-17)23-9-11-24(12-10-23)21(25)8-2-16-1-7-19-20(15-16)27-14-13-26-19/h1-8,15H,9-14H2/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAWZNCAORNQRV-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one |
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